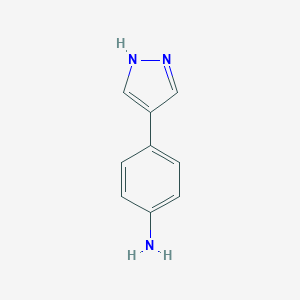

4-(1H-pyrazol-4-yl)aniline

Descripción general

Descripción

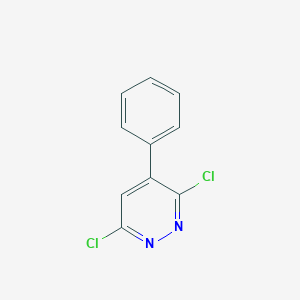

4-(1H-pyrazol-4-yl)aniline is a heterocyclic organic compound . It is used as an intermediate in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of 4-(1H-pyrazol-4-yl)aniline and similar compounds has been a subject of research. For instance, a homogeneous catalytic system using FeCl3/PVP and green solvent water/PEG-400 was reported to synthesize 4-amino-1-aryl-1H-pyrazole-4-carbonitriles . Another study reported the synthesis of N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives .

Molecular Structure Analysis

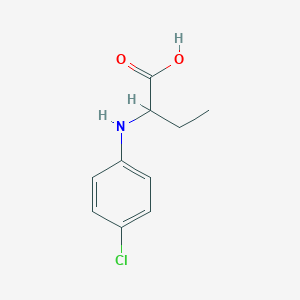

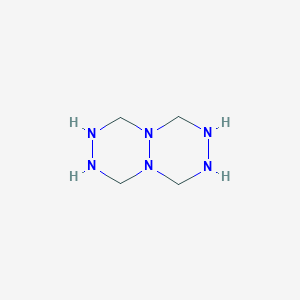

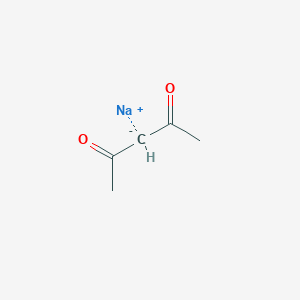

The molecular structure of 4-(1H-pyrazol-4-yl)aniline consists of a pyrazole ring attached to an aniline group . The InChI code for this compound is 1S/C9H9N3/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,10H2,(H,11,12) .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(1H-pyrazol-4-yl)aniline include a molecular weight of 159.19 , a density of 1.2±0.1 g/cm3, a boiling point of 312.0±25.0 °C at 760 mmHg, and a flash point of 142.5±23.2 °C .

Aplicaciones Científicas De Investigación

-

Imidazole-containing Compounds

- Scientific Field : Medicinal Chemistry

- Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .

- Methods of Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

-

Pyrazole-containing Compounds

- Scientific Field : Organic Chemistry

- Application Summary : Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .

- Methods of Application : The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

- Results or Outcomes : These variations give the pyrazoles diverse and valuable synthetical, biological, and photophysical properties .

-

Pyrazole Derivatives

- Scientific Field : Synthetic Chemistry

- Application Summary : Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .

- Methods of Application : The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

- Results or Outcomes : These variations give the pyrazoles diverse and valuable synthetical, biological, and photophysical properties .

-

Antileishmanial and Antimalarial Evaluation

- Scientific Field : Medicinal Chemistry

- Application Summary : Certain compounds have shown significant antipromastigote activity .

- Methods of Application : These compounds are tested against specific diseases for their effectiveness .

- Results or Outcomes : For instance, compound 13 had the highest antipromastigote activity (IC 50 = 0.018 µg/mL) which is about 174- and 2.6-fold more active than miltefosine and amphotericin B deoxycholate, respectively .

-

5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl Cyanide

- Scientific Field : Synthetic Chemistry

- Application Summary : 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide is a pi-excessive aromatic monocyclic heterocyclic compound having two N-atoms in a 5-membered 1,2-diazole ring .

- Methods of Application : There are three sites for electrophilic attack in pyrazole moiety which is in tautomeric equilibrium with the active methylene group and the amino group, whereas two such sites are also available for nucleophilic attack .

- Results or Outcomes : This compound is used in various synthetic chemistry applications .

-

Pyrazole Derivatives in Biological Activities

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyrazole, a five-membered heterocycle containing two nitrogen atoms, is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies .

- Methods of Application : There is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .

- Results or Outcomes : This systematic review covers the published studies from 1990 to date .

Safety And Hazards

Propiedades

IUPAC Name |

4-(1H-pyrazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIAGRDJQKKSKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553641 | |

| Record name | 4-(1H-Pyrazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-pyrazol-4-yl)aniline | |

CAS RN |

114474-28-1 | |

| Record name | 4-(1H-Pyrazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-pyrazol-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester](/img/structure/B177228.png)

![2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B177256.png)